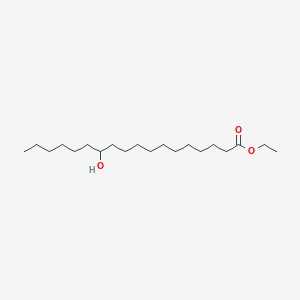

12-Hydroxystearic acid ethyl ester

Übersicht

Beschreibung

12-Hydroxystearic acid ethyl ester is a chemical compound that is commonly used as an emollient and thickening agent in various cosmetic and personal care products . It is derived from stearic acid, a saturated fatty acid found in animal and vegetable fats and oils .

Synthesis Analysis

The synthesis of this compound can be achieved by esterifying 12-Hydroxystearic acid with a monohydric alcohol . Anhydrous hydrogen chloride may conveniently be used to catalyze the reaction, and the reaction mixture may be fractionally distilled under reduced pressure to recover the ester .

Molecular Structure Analysis

The molecular formula of this compound is C20H40O3 . Its molecular weight is 328.53 .

Chemical Reactions Analysis

The linkage of the hydrophilic compounds with 12-Hydroxystearic acid occurs via ester bonds .

Physical and Chemical Properties Analysis

This compound has a density of 0.912 g/cm3 . Its boiling point is 414.3ºC at 760 mmHg . The compound is solid in form .

Wissenschaftliche Forschungsanwendungen

Detergency and Surfactant Properties

12-Hydroxystearic acid ethyl ester exhibits notable detergency capabilities. In a study comparing the detergency of various polyethenoxy alkanoates, it was found that the nonionic esters prepared from lauric and myristic acids had greater detergency than those from pelargonic and stearic acids. 12-Hydroxystearic acid was also studied in this context, highlighting its potential use in detergents and cleaning agents (Ballun, Schumacher, Kapella, & Karabinos, 1954).

Food Industry Applications

In the food industry, 12-hydroxystearic acid and ethylcellulose are utilized as organogelators to structure vegetable oils in various products. These compounds can replace saturated fats in foods like cookies and sausages while retaining the fatty acid profile of the original oils. This technology is also useful for controlled release of nutraceuticals and pharmaceuticals in food products (Stortz, Zetzl, Barbut, Cattaruzza, & Marangoni, 2012).

Material Science and Chemistry

In material science, this compound's self-assembly properties are of interest. Its ability to form fibers, ribbons, and tubes in various solvents due to the polarity and position of the hydroxyl group is significant. These properties make it suitable for applications in drug delivery systems, hydrogels, organogels, xerogels, and aerogels (Fameau & Rogers, 2020).

Enzymatic Catalysis

In a study focusing on enzymatic catalysis, high-purity mono- and di-esters of polyethylene glycol with stearic acid or 12-hydroxystearic acid were synthesized using immobilized Candida antarctica lipase B. This process, performed without solvents, highlights the potential of this compound in green chemistry and enzymatic synthesis (Viklund & Hult, 2004).

Environmental Applications

This compound also shows potential in environmental applications. It has been used in the synthesis of amphiphilic scaffolds capable of selective capture of hydrogen halides, demonstrating an innovative approach for removing toxic chemicals and aiding in environmental management (Sharma, Gupta, Tiwari, Basu, & DuttKonar, 2020).

Wirkmechanismus

Mode of Action

They may also have a role in the formation of self-assembled structures, such as micelles or lamellar structures, which can influence the delivery and availability of other bioactive compounds .

Biochemical Pathways

They can also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Result of Action

They may also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Action Environment

Factors such as temperature can influence the behavior of fatty acid esters in aqueous solutions, affecting their ability to form self-assembled structures .

Safety and Hazards

When handling 12-Hydroxystearic acid ethyl ester, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

12-Hydroxystearic acid ethyl ester plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is lipase, which catalyzes the hydrolysis of ester bonds in lipids, including this compound. This interaction is essential for the breakdown and utilization of this compound in metabolic processes .

Additionally, this compound can interact with fatty acid-binding proteins (FABPs), which facilitate the transport of fatty acids within cells. These interactions are vital for the proper distribution and utilization of fatty acids in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes .

Moreover, this compound can impact cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a critical role in regulating lipid metabolism and energy homeostasis . These effects highlight the importance of this compound in maintaining cellular function and metabolic balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes involved in lipid metabolism, thereby modulating their activity and affecting metabolic pathways .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to high temperatures or oxidative stress .

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in lipid metabolism, gene expression, and cellular signaling pathways, which can persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and energy homeostasis, while higher doses may lead to toxic or adverse effects .

Studies have shown that there is a threshold effect for this compound, where low to moderate doses can improve metabolic parameters, but high doses can cause toxicity and adverse effects, such as liver damage and inflammation . These findings underscore the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are essential for the breakdown and utilization of fatty acids .

Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins involved in lipid metabolism. These interactions are crucial for maintaining metabolic balance and energy homeostasis in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a key role in facilitating the intracellular transport of this compound, ensuring its proper distribution and utilization in cellular processes .

Moreover, this compound can accumulate in certain tissues, such as adipose tissue and the liver, where it can be stored and utilized as an energy source

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components. This compound can be found in different cellular compartments, such as the cytoplasm, endoplasmic reticulum, and lipid droplets .

Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular function and metabolism . Understanding these localization patterns is crucial for elucidating the molecular mechanisms and physiological roles of this compound.

Eigenschaften

IUPAC Name |

ethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUQJFRSOKONGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002917 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82807-36-1 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide](/img/structure/B3156357.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)